molecular formula C15H19ClN2O B4417552 1-(3-ethoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine;hydrochloride

1-(3-ethoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine;hydrochloride

Cat. No.: B4417552
M. Wt: 278.78 g/mol
InChI Key: LWRQKAIYMNTGBO-UHFFFAOYSA-N
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Description

1-(3-ethoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine;hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of both benzyl and pyridinylmethyl groups attached to an amine, with an ethoxy substituent on the benzyl ring. This compound is typically used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-ethoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine;hydrochloride can be achieved through several methods. One common approach involves the reductive amination of an aldehyde or ketone with an amine in the presence of a reducing agent. For example, the reaction between 3-ethoxybenzaldehyde and 3-pyridinylmethylamine in the presence of a reducing agent like sodium borohydride can yield the desired amine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reductive amination processes. These processes typically use catalysts and optimized reaction conditions to ensure high yield and purity. The hydrochloride salt form is obtained by treating the free base with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

1-(3-ethoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The ethoxy group on the benzyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

1-(3-ethoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-ethoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3-methoxybenzyl)(3-pyridinylmethyl)amine hydrochloride
  • (3-ethoxyphenyl)(3-pyridinylmethyl)amine hydrochloride

Uniqueness

1-(3-ethoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine;hydrochloride is unique due to the presence of both ethoxy and pyridinylmethyl groups, which confer specific chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

1-(3-ethoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O.ClH/c1-2-18-15-7-3-5-13(9-15)10-17-12-14-6-4-8-16-11-14;/h3-9,11,17H,2,10,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWRQKAIYMNTGBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)CNCC2=CN=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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